(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Coupling with Nitrophenyl Group: The thiazole intermediate is then coupled with a 4-nitrophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the thiazole-nitrophenyl intermediate with 2,4-dimethoxybenzaldehyde in the presence of a base, such as piperidine, to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and medicinal chemistry research.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl and thiazole groups are likely involved in binding to molecular targets, while the acrylonitrile moiety may participate in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the nitro group, which may result in different biological activities.
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity and biological properties.
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile: The presence of a chlorine atom may influence its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the nitrophenyl and thiazole groups in (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile makes it unique compared to similar compounds. The nitro group can significantly impact its electronic properties and reactivity, potentially enhancing its biological activity and making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-17-8-5-14(19(10-17)27-2)9-15(11-21)20-22-18(12-28-20)13-3-6-16(7-4-13)23(24)25/h3-10,12H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKGZMNCQSBHQF-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.